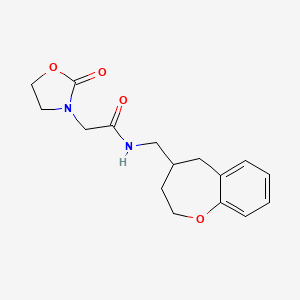

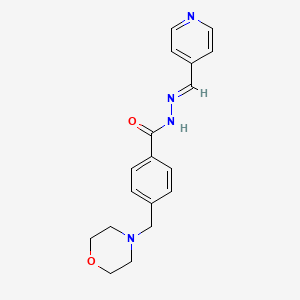

![molecular formula C21H28N2O3 B5537726 N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5537726.png)

N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step chemical processes that may include palladium-mediated reactions, reductive aminations, or carbonylation processes. For instance, a one-pot palladium-mediated synthesis technique has been reported for the precursor to [11C]PBR28, a PET biomarker, demonstrating the utility of palladium in synthesizing complex acetamide derivatives (Hoareau & Scott, 2010)(Hoareau & Scott, 2010).

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated through various spectroscopic techniques, including IR, NMR, and mass spectrometry. For example, the crystal structure analysis of N-[4-(2-Propyn-1-yloxy)phenyl]acetamide provided insights into the molecular orientation and hydrogen bonding patterns, contributing to our understanding of how structural features may influence biological activity (Belay et al., 2012)(Belay et al., 2012).

Chemical Reactions and Properties

The reactivity of acetamide derivatives can be explored through their involvement in various chemical reactions. For instance, the synthesis of fluorinated derivatives of sigma-1 receptor modulators showcases the modification of pyrrolidine rings to introduce fluorine atoms, which can significantly alter the molecule's chemical properties and biological activity (Kuznecovs et al., 2020)(Kuznecovs et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of acetamide derivatives are crucial for their formulation and biological application. The synthesis and characterization of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogs offer valuable data on how structural variations affect these properties (Rajagopal et al., 2003)(Rajagopal et al., 2003).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with biological targets, stability, and interaction with biomolecules, is essential for the development of therapeutically relevant compounds. The synthesis and analgesic and antibacterial activity of 5-aryl-4-aroyl-1-(4-acetylaminosulfonylphenyl)-3-hydroxy-3-pyrrolin-2-ones highlight the potential of acetamide derivatives to serve as leads for new therapeutic agents, based on their chemical properties and biological activities (Gein et al., 2017)(Gein et al., 2017).

Scientific Research Applications

Pharmaceutical Intermediate Production

- Abstract : The compound is useful as an intermediate product for the production of pharmaceutically effective 4-hydroxypyrrolidin-2-1-yl acetamide. The research elaborates on the processes for producing both the intermediate and the active substance (Fort, 2002).

Salt Formation and Use in Pharmaceuticals

- Abstract : This research discusses the creation of a salt or solvate form of the compound, highlighting its utility in pharmaceutical compositions and therapeutic applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Pseudodipeptide Conformation Analysis

- Abstract : The study focuses on the global extended conformation of the pseudodipeptide related to the compound. It provides insights into intramolecular interactions and hydrogen bonding, crucial for understanding its chemical behavior (Corbier et al., 2000).

Light Harvesting Efficiency in Solar Cells

- Abstract : This research explores the potential of benzothiazolinone acetamide analogs, related to the compound , in photovoltaic applications. The compounds demonstrate good light harvesting efficiency and are promising as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

Synthesis of Anticancer Analogs

- Abstract : The compound is used in synthesizing analogs with significant anticancer activity. The study details a complex synthesis process, highlighting the compound's relevance in developing new cancer treatments (Su et al., 1986).

Role in Acylation Reactions

- Abstract : This paper discusses the use of N-acyl lactams, related to the compound, in acylation reactions to produce various amides. This is crucial in organic synthesis and pharmaceutical manufacturing (Tani et al., 1964).

Dual Inhibition in Antitumor Agents

- Abstract : This study elaborates on a compound closely related to the query compound, designed as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase. Its synthesis and effectiveness as an antitumor agent are discussed in detail (Gangjee et al., 2000).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[(3S,4R)-1-[4-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]-4-propylpyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-5-6-18-13-23(14-19(18)22-15(2)24)20(25)17-9-7-16(8-10-17)11-12-21(3,4)26/h7-10,18-19,26H,5-6,13-14H2,1-4H3,(H,22,24)/t18-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTNDHWHOSRZCH-RTBURBONSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NC(=O)C)C(=O)C2=CC=C(C=C2)C#CC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CC=C(C=C2)C#CC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

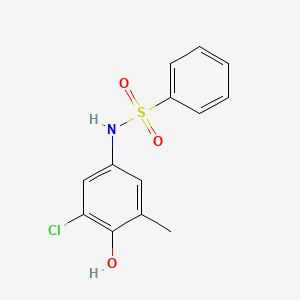

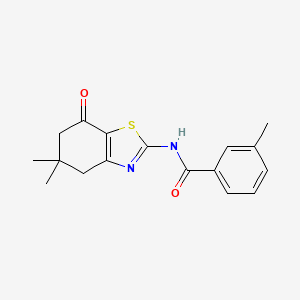

![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)

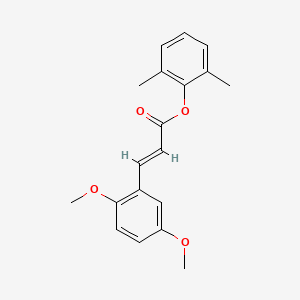

![3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)

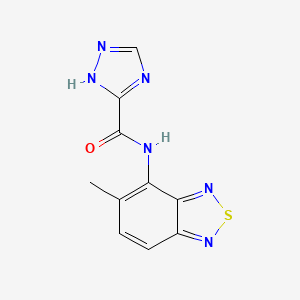

![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)

![2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537709.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide](/img/structure/B5537724.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)

![2-fluoro-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5537740.png)

![1-{1-[2-(1-cyclohexen-1-yl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5537762.png)